molecular formula C12H12N2O B1197278 1-(4-Amino-2-methylquinolin-3-yl)ethanone CAS No. 71993-15-2

1-(4-Amino-2-methylquinolin-3-yl)ethanone

Cat. No. B1197278
CAS RN: 71993-15-2
M. Wt: 200.24 g/mol
InChI Key: YFGFFNPPTDOYLI-UHFFFAOYSA-N
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Patent
US06339077B1

Procedure details

1-(4-Amino-2-methylquinolin-3-yl)ethanone was prepared analogously to Intermediate 2a, Example 6, by tin tetrachloride-promoted reaction of 2-aminobenzonitrile and acetyl acetone in a manner known from the literature (Tetrahedron 51:12277 (1995)).
[Compound]
Name
Intermediate 2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[NH2:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[C:9]#[N:10].[C:15]([CH2:18][C:19](=O)[CH3:20])(=[O:17])[CH3:16]>>[NH2:10][C:9]1[C:8]2[C:7](=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:6]=[C:19]([CH3:20])[C:18]=1[C:15](=[O:17])[CH3:16]

Inputs

Step One
Name
Intermediate 2a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C#N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC2=CC=CC=C12)C)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.